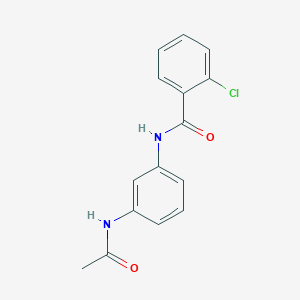

N-(3-acetamidophenyl)-2-chlorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13ClN2O2 |

|---|---|

Molecular Weight |

288.73 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-chlorobenzamide |

InChI |

InChI=1S/C15H13ClN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |

InChI Key |

WLFFAEBDQNWOJY-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(3-acetamidophenyl)-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the compound N-(3-acetamidophenyl)-2-chlorobenzamide. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established data for its immediate precursors with predicted properties for the final compound, offering a robust profile for research and development purposes. The methodologies for the synthesis and analysis are detailed, and the potential biological relevance is discussed in the context of structurally similar molecules that have demonstrated antimicrobial and cytotoxic activities.

Introduction

This compound is a synthetic organic compound featuring a substituted benzamide structure. The presence of an acetamido group and a chloro-substituted benzoyl moiety suggests its potential for diverse chemical interactions and biological activities. Compounds with similar structural motifs have been investigated for their roles as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. This document aims to provide a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound.

Physicochemical Properties

Properties of this compound (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values were computationally generated and should be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₃ClN₂O₂ |

| Molecular Weight | 288.73 g/mol |

| Melting Point | 185-195 °C |

| logP (Octanol/Water) | 2.8 ± 0.5 |

| Water Solubility | Low |

| pKa (most acidic) | 13.5 ± 0.7 (amide N-H) |

| pKa (most basic) | 1.5 ± 0.3 (carbonyl oxygen) |

Properties of N-(3-aminophenyl)acetamide (Precursor)

The experimental properties of the key starting material, N-(3-aminophenyl)acetamide (also known as 3-aminoacetanilide), are well-documented and crucial for its handling and reaction monitoring.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| Melting Point | 86-88 °C | [1][2][3] |

| Water Solubility | 1-5 g/100 mL at 24 °C | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amide coupling reaction, specifically the Schotten-Baumann reaction, between N-(3-aminophenyl)acetamide and 2-chlorobenzoyl chloride.

Experimental Protocol

Materials:

-

N-(3-aminophenyl)acetamide

-

2-chlorobenzoyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve N-(3-aminophenyl)acetamide (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

-

Acylation: Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture, preferably at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Potential Biological Activities and Signaling Pathways

While this compound has not been extensively studied, the biological activities of structurally related N-phenylbenzamide and N-(3-acetylphenyl)-2-chlorobenzamide derivatives provide insights into its potential therapeutic applications.[4]

Antimicrobial Activity

Derivatives of N-(3-acetylphenyl)-2-chlorobenzamide have demonstrated significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.[4] The mechanism of action is hypothesized to involve the interaction of the molecule with key bacterial enzymes or disruption of the cell membrane. The presence of the chloro-substituent on the benzoyl ring appears to be important for this activity.

Cytotoxic and Anticancer Activity

Several studies have reported the cytotoxic effects of benzamide derivatives against various cancer cell lines. For instance, N-(3-acetylphenyl)-2-chlorobenzamide has shown selective cytotoxicity against MCF-7 breast cancer cells.[4] The proposed mechanism involves the induction of apoptosis, a form of programmed cell death. The ortho-chloro substitution is thought to influence the electronic properties of the molecule, potentially enhancing its interaction with apoptotic pathway proteins.

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action for the induction of apoptosis by a cytotoxic benzamide derivative, which could be relevant for this compound.

Conclusion

This compound is a compound of interest for which this guide provides a foundational body of information. The detailed synthesis protocol, based on established chemical principles, offers a clear path to obtaining this molecule for further study. The predicted physicochemical properties provide a starting point for its characterization. Furthermore, the documented biological activities of its structural analogs suggest that this compound warrants investigation as a potential antimicrobial or anticancer agent. Future research should focus on the experimental validation of its properties and a thorough evaluation of its biological effects and mechanisms of action.

References

Preliminary Biological Screening of N-(3-acetamidophenyl)-2-chlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of the compound N-(3-acetamidophenyl)-2-chlorobenzamide. Drawing from available literature on this compound and structurally related benzamide and chloroacetamide derivatives, this document outlines its potential antimicrobial and anticancer activities. While specific quantitative bioactivity data and detailed experimental protocols for this compound are limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a framework for its further investigation. This includes a summary of reported biological activities for analogous compounds, detailed hypothetical experimental protocols for its screening, and in silico predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Visualizations of key experimental workflows and logical relationships are provided to facilitate understanding.

Introduction

This compound is a synthetic organic molecule belonging to the benzamide class of compounds. The benzamide and chloroacetamide scaffolds are present in numerous molecules with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The presence of the acetamido group and the chlorine substituent on the phenyl rings of this compound suggests its potential for biological activity, making it a compound of interest for preliminary screening in drug discovery programs. This guide aims to consolidate the available information and provide a structured approach for its biological evaluation.

Synthesis

The synthesis of this compound is typically achieved through the acylation of 3-aminoacetanilide with 2-chlorobenzoyl chloride.[4]

General Synthetic Protocol

A general procedure for the synthesis involves the reaction of 3-aminoacetanilide with 2-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane or dioxane. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Biological Activities

Based on studies of structurally similar compounds, this compound is predicted to exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives of benzamide and chloroacetamide have demonstrated activity against a range of bacterial and fungal pathogens.[1][4][5] For instance, various N-substituted chloroacetamides have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and MRSA, with some activity also reported against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans.[1][5] The antimicrobial activity of these compounds is often attributed to their ability to penetrate the microbial cell membrane and interact with intracellular targets.[1]

Table 1: Reported Antimicrobial Activity of Related Benzamide and Chloroacetamide Derivatives

| Compound Class | Organism | Activity Metric (MIC) | Reference |

| N-substituted chloroacetamides | Staphylococcus aureus | Effective | [1][5] |

| N-substituted chloroacetamides | MRSA | Effective | [1][5] |

| N-substituted chloroacetamides | Escherichia coli | Less Effective | [1][5] |

| N-substituted chloroacetamides | Candida albicans | Moderately Effective | [1] |

| Substituted benzamides | Gram-positive & Gram-negative bacteria | Varied | [4] |

Anticancer Activity

Benzamide and its derivatives have been investigated for their potential as anticancer agents.[5][6] Studies on related compounds have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. Molecular docking studies of 3-chlorobenzamide have suggested its potential to interact with targets relevant to ovarian and breast cancer.[1][7]

Table 2: Reported Anticancer Activity of a Related Benzamide Derivative

| Compound | Cell Line | Activity Metric (Binding Affinity) | Reference |

| 3-chlorobenzamide | Human Matrix metalloproteinase-2 (Ovarian Cancer) | -6.5 kcal/mol | [1][7] |

| 3-chlorobenzamide | Human progesterone receptor (Breast Cancer) | -6.0 kcal/mol | [1][7] |

Note: The data presented is for 3-chlorobenzamide, a structurally related compound, and not this compound.

Experimental Protocols

The following sections detail standardized protocols that can be employed for the preliminary biological screening of this compound.

Antimicrobial Susceptibility Testing

4.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and further dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.

-

In Vitro Cytotoxicity Assay

4.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

-

In Silico ADMET Prediction

While experimental ADMET data for this compound is not available, in silico tools can provide valuable predictions of its pharmacokinetic and toxicological properties. QSAR and molecular docking studies on related benzamide derivatives can also offer insights.[4][8][9]

Table 3: Predicted ADMET Properties of N-phenylbenzamide Derivatives (General)

| Property | Predicted Outcome | Significance | Reference |

| Absorption | |||

| Caco-2 Permeability | May be low | Poor intestinal absorption | [8] |

| Distribution | |||

| Volume of Distribution | Low | Higher concentration in plasma than tissue | [8] |

| Metabolism | |||

| CYP2D6/CYP3A4 Inhibition | Not an inhibitor | Lower potential for drug-drug interactions | [8] |

| Excretion | |||

| Half-life | Not available | Duration of action | |

| Toxicity | |||

| Hepatotoxicity | Not available | Potential for liver damage |

Note: These are general predictions for the N-phenylbenzamide class and may not be representative of this compound. Specific in silico modeling for the target compound is recommended.

Visualizations

Experimental Workflows

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. nanobioletters.com [nanobioletters.com]

- 3. patents.justia.com [patents.justia.com]

- 4. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docking studies, molecular structure, and spectroscopic analysis of 3-chlorobenzamide as an anti-cancer agent | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to N-(3-acetamidophenyl)-2-chlorobenzamide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the spectral data for the compound N-(3-acetamidophenyl)-2-chlorobenzamide, a molecule of significant interest in medicinal chemistry and materials science. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features, offering critical insights for researchers in drug discovery and development.

Predicted and Analog-Derived Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.3 | Singlet | 1H | Amide NH (benzamide) |

| ~9.8 | Singlet | 1H | Amide NH (acetamide) |

| ~8.0 - 7.2 | Multiplet | 8H | Aromatic Protons |

| ~2.1 | Singlet | 3H | Acetyl CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (acetamide) |

| ~165.0 | C=O (benzamide) |

| ~140 - 115 | Aromatic Carbons |

| ~24.0 | Acetyl CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1600-1450 | Medium-Weak | C=C Stretch (Aromatic) |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The expected molecular weight of this compound (C₁₅H₁₃ClN₂O₂) is approximately 288.73 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 288/290 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 246 | [M - C₂H₂O]⁺ |

| 149 | [C₈H₉N₂O]⁺ |

| 139 | [C₇H₄ClO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data discussed.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded for reference.

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

Ionization: In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizing the Workflow and Molecular Signatures

To better understand the process of spectral analysis and the key features of this compound, the following diagrams are provided.

Unlocking New Therapeutic Avenues: A Technical Guide to Substituted Benzamide Targets

For Immediate Release

This technical guide provides an in-depth analysis of the diverse therapeutic targets of substituted benzamides, a versatile class of compounds with significant clinical and preclinical relevance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of these promising therapeutic agents.

Substituted benzamides have demonstrated a remarkable polypharmacology, engaging a variety of receptors, enzymes, and ion channels. This guide will explore their interactions with key targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Dopamine D2 and D3 Receptors: The Cornerstone of Antipsychotic and Antidepressant Activity

Substituted benzamides are well-established antagonists of dopamine D2 and D3 receptors, a mechanism central to their use as atypical antipsychotics and antidepressants.[1][2] Compounds like amisulpride exhibit high affinity for both D2 and D3 receptors.[1] At low doses, amisulpride is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[1] At higher doses, it acts on postsynaptic receptors, underpinning its antipsychotic properties.[1] The selective antagonism of D2 and D3 receptors in the mesolimbic system is believed to be responsible for the atypical profile of these drugs, which includes efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[1][2]

Quantitative Data: Dopamine Receptor Binding Affinities

| Compound | Receptor | Kᵢ (nM) | Reference |

| Amisulpride | Human D2 | 2.8 | [1] |

| Amisulpride | Human D3 | 3.2 | [1] |

| (S)-Amisulpride | Dopamine D2 | ~1-3 | [3] |

| (S)-Amisulpride | Dopamine D3 | ~2-4 | [3] |

| (R)-Amisulpride | Dopamine D2 | 20-50 times less potent than (S)-enantiomer | [3] |

| (R)-Amisulpride | Dopamine D3 | 20-50 times less potent than (S)-enantiomer | [3] |

| NCQ 115 | Dopamine D2 | 0.147 | [4] |

| 2,3-dimethoxy-5-(fluoroalkyl)salicylamides | Dopamine D2 | 5 times more potent than corresponding benzamides | [5] |

Signaling Pathway: Dopamine D2 Receptor Antagonism

References

- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Evaluation of Novel Benzamide Derivatives as Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological evaluation of novel benzamide derivatives as potential anticancer agents. Benzamide-based compounds have emerged as a significant class of therapeutic candidates due to their diverse mechanisms of action and potent antitumor activities. This document details their primary molecular targets, summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the associated pathways and workflows.

Core Mechanisms of Action of Anticancer Benzamide Derivatives

Novel benzamide derivatives exert their anticancer effects by targeting various critical cellular processes. The primary mechanisms include inhibition of tubulin polymerization, histone deacetylase (HDAC) activity, and poly(ADP-ribose) polymerase-1 (PARP-1), as well as the induction of apoptosis through reactive oxygen species (ROS) generation.

Tubulin Polymerization Inhibition

A significant number of benzamide derivatives target the microtubule cytoskeleton, a crucial component for cell division, intracellular transport, and maintenance of cell shape. These agents often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.[1][2][3][4] This interference leads to the inhibition of mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2][5]

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-(3-acetamidophenyl)-2-chlorobenzamide Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of N-(3-acetamidophenyl)-2-chlorobenzamide. The protocols outlined below detail standard in vitro assays to determine cell viability, membrane integrity, and the induction of apoptosis.

Introduction

This compound is a synthetic compound belonging to the benzamide class of molecules. Derivatives of benzamide have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1][2][3] Research suggests that some benzamide compounds exert their cytotoxic effects by inducing apoptosis, potentially through the mitochondrial pathway involving the release of cytochrome c and activation of caspase-9.[4][5] Furthermore, certain benzamide derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and subsequent apoptosis.[1][2]

This document provides detailed protocols for three common cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/PI apoptosis assay for detecting programmed cell death.

Experimental Protocols

Cell Culture

The MCF-7 breast cancer cell line is a suitable model for these assays, as related compounds have shown selective cytotoxicity against it.[4] Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[6][7]

Materials:

-

This compound

-

MCF-7 cells

-

DMEM (supplemented as described above)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, and 72 hours.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of cytotoxicity.[8][9]

Materials:

-

This compound

-

MCF-7 cells

-

DMEM (supplemented as described above)

-

LDH cytotoxicity assay kit (commercially available)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

-

After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance values of the controls.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

-

This compound

-

MCF-7 cells

-

DMEM (supplemented as described above)

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with selected concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for 24 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.

-

Wash the cells twice with cold PBS and resuspend them in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cell Viability (MTT Assay)

| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) |

Table 2: Cytotoxicity (LDH Assay)

| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 3: Apoptosis Analysis (Annexin V/PI Assay)

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Control | ||||

| Compound (IC50) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for cytotoxicity assessment.

Proposed Signaling Pathway of Benzamide-Induced Apoptosis

Caption: Proposed mechanism of benzamide-induced apoptosis.

References

- 1. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. LDH cytotoxicity assay [protocols.io]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-(3-acetamidophenyl)-2-chlorobenzamide, a key intermediate in pharmaceutical synthesis. The described protocol is designed to be stability-indicating, enabling the separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive guide, including instrumentation, detailed experimental protocols, data presentation, and validation-ready parameters for implementation in a quality control or research environment.

Introduction

This compound is a complex aromatic amide derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.

This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantitative determination of this compound and its potential impurities. The method is developed to be specific, linear, accurate, precise, and robust, aligning with the principles of analytical method validation as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Chromatographic Conditions

A summary of the optimized HPLC parameters is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Solutions

-

Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Sample Solution Preparation (1 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Presentation

The following table summarizes hypothetical data from a purity analysis of three different batches of this compound.

| Sample ID | Main Peak Area (%) | Impurity 1 (%) (RRt ~0.85) | Impurity 2 (%) (RRt ~1.15) | Total Impurities (%) |

| Batch A | 99.85 | 0.08 | 0.07 | 0.15 |

| Batch B | 99.52 | 0.21 | 0.27 | 0.48 |

| Batch C | 99.91 | 0.05 | 0.04 | 0.09 |

RRt = Relative Retention Time

Method Validation Overview

For regulatory submissions, the analytical method should be validated according to ICH Q2(R1) guidelines. The key validation parameters include:

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed.

-

Accuracy: The closeness of the test results to the true value. This is assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis protocol.

Caption: Workflow for HPLC Purity Analysis.

Disclaimer: This application note provides a general protocol and should be adapted and validated by the end-user for their specific application and instrumentation.

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of N-(3-acetamidophenyl)-2-chlorobenzamide against Staphylococcus aureus

Introduction

Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for the development of new antimicrobial agents. N-(3-acetamidophenyl)-2-chlorobenzamide is a novel synthetic compound with potential antimicrobial properties. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus, a critical step in the evaluation of its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[1]

Principle

This protocol outlines the standardized broth microdilution and agar dilution methods for determining the MIC of this compound against S. aureus. These methods are based on the principle of exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.[1][2] The MIC is determined by observing the lowest concentration of the compound that inhibits the visible growth of the bacteria after a specified incubation period.[1] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the accuracy and reproducibility of the results.[3][4][5]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the discovery and evaluation of new antimicrobial agents.

Experimental Protocols

1. Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and is considered a reference method by the CLSI.[6][7]

Materials:

-

This compound

-

Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer or McFarland standards

-

Incubator (35°C ± 2°C)

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Procedure:

-

Preparation of the Antimicrobial Agent Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solvent used should not affect bacterial growth at the final concentration used in the assay.

-

Further dilute the stock solution in CAMHB to achieve a starting concentration that is at least 10 times the expected MIC.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (625 nm) or by visual comparison.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the diluted this compound solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

-

The final volume in each well will be 100 µL before adding the bacterial inoculum.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

-

Include a growth control well (containing CAMHB and inoculum but no antimicrobial agent) and a sterility control well (containing CAMHB only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

2. Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[2][10][11]

Materials:

-

This compound

-

Staphylococcus aureus strain(s)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Sterile saline (0.85% NaCl) or PBS

-

Incubator (35°C ± 2°C)

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

Procedure:

-

Preparation of Agar Plates with Antimicrobial Agent:

-

Prepare a stock solution of this compound as described for the broth microdilution method.

-

Prepare a molten MHA and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of the antimicrobial stock solution to the molten agar to achieve the desired final concentrations. For example, add 1 mL of a 100 µg/mL antimicrobial solution to 9 mL of molten agar to get a final concentration of 10 µg/mL.

-

Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Prepare a series of plates with two-fold dilutions of the compound.

-

Include a growth control plate containing MHA without the antimicrobial agent.

-

-

Preparation of Bacterial Inoculum:

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating apparatus, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates. Each spot should contain approximately 1-2 x 10⁴ CFU.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, ignoring a faint haze or a single colony.

-

Data Presentation

The results of the MIC determination should be recorded systematically. The following table provides a template for summarizing the quantitative data.

| Method | S. aureus Strain | Test Compound | MIC (µg/mL) | Quality Control Strain (e.g., S. aureus ATCC 29213) | Reference Antibiotic MIC (µg/mL) | Notes |

| Broth Microdilution | [Specify Strain] | This compound | [Record Value] | [Record QC MIC] | [e.g., Vancomycin] | [e.g., Solvent used] |

| Agar Dilution | [Specify Strain] | This compound | [Record Value] | [Record QC MIC] | [e.g., Vancomycin] | |

| Etest® (Optional) | [Specify Strain] | This compound | [Record Value] | [Record QC MIC] | [e.g., Vancomycin] |

Visualization

Experimental Workflow for MIC Determination

Caption: Workflow for determining the MIC of a test compound against S. aureus.

Signaling Pathway (Illustrative Example)

While the determination of MIC does not directly involve a signaling pathway, for the purpose of demonstrating the required visualization, the following diagram illustrates a hypothetical mechanism of action for an antimicrobial agent targeting bacterial cell wall synthesis, a common target in S. aureus.

Caption: Hypothetical mechanism of action targeting cell wall synthesis.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. Agar dilution - Wikipedia [en.wikipedia.org]

- 3. goums.ac.ir [goums.ac.ir]

- 4. iacld.com [iacld.com]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Novel Aromatic Polyamides Utilizing N-(3-acetamidophenyl)-2-chlorobenzamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties make them invaluable in various advanced applications, from aerospace components to fire-resistant textiles. The introduction of novel monomers into the polyamide backbone is a key strategy for tailoring polymer properties to meet specific performance requirements. This application note presents a detailed protocol for the synthesis of novel aromatic polyamides using a hypothetical diamine monomer derived from N-(3-acetamidophenyl)-2-chlorobenzamide.

The presence of the acetamido and chloro substituents on the monomer precursor offers the potential for post-polymerization modification and fine-tuning of the final polymer's characteristics, such as solubility and inter-chain interactions. The protocol described herein is based on the well-established Yamazaki-Higashi direct polycondensation reaction, a versatile method for producing high-molecular-weight polyamides under mild conditions.[1][2][3]

This document provides a comprehensive guide for researchers interested in exploring the synthesis and characterization of new polyamides with unique functionalities.

Proposed Reaction Scheme and Polymerization Workflow

The synthesis of the target polyamide involves a direct polycondensation reaction between an aromatic diamine and a dicarboxylic acid. For the purposes of this application note, we will consider the reaction of a generic aromatic diamine with a dicarboxylic acid, a method that would be applicable to a diamine synthesized from this compound following de-acetylation and amination.

Figure 1: Proposed reaction scheme for the synthesis of an aromatic polyamide via direct polycondensation.

Experimental Protocols

1. Materials

-

Aromatic Diamine

-

Aromatic Dicarboxylic Acid

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Lithium Chloride (LiCl), anhydrous

-

Triphenyl phosphite (TPP)

-

Methanol

-

Nitrogen gas (high purity)

2. Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet and outlet

-

Condenser

-

Dropping funnel

-

Beakers and filtration apparatus

3. Polymerization Procedure (Yamazaki-Higashi Method)

This protocol is adapted from established methods for direct polycondensation.[1][2]

-

Reactor Setup: A 250 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The flask is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Charging: To the flask, add the aromatic dicarboxylic acid (e.g., 10 mmol), the aromatic diamine (10 mmol), anhydrous LiCl (0.42 g, 10 mmol), and anhydrous NMP (40 mL).

-

Initial Stirring: The mixture is stirred under a gentle flow of nitrogen at room temperature until all solids are dissolved.

-

Addition of Condensing Agents: Anhydrous pyridine (10 mL) and triphenyl phosphite (5.2 mL, 20 mmol) are added to the reaction mixture.

-

Polycondensation Reaction: The flask is immersed in a preheated oil bath at 105°C. The reaction is allowed to proceed for 3-5 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.

-

Precipitation: After cooling to room temperature, the viscous polymer solution is slowly poured into 500 mL of methanol with vigorous stirring. A fibrous or powdered precipitate will form.

-

Purification: The precipitated polymer is collected by filtration, washed thoroughly with hot methanol to remove residual solvents and reagents, and then dried in a vacuum oven at 80°C for 24 hours.

Figure 2: Experimental workflow for polyamide synthesis and characterization.

Data Presentation

The properties of the resulting polyamide can be compared to those of other aromatic polyamides reported in the literature. The following table summarizes typical data for such polymers.

| Polymer ID | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) | Solubility |

| Polyamide 1 | 0.47 - 1.05 | 190 - 200 | 310 - 323 | Soluble in DMAc, NMP, DMF |

| Polyamide 2 | 0.65 | 215 | 450 | Soluble in NMP, DMAc, m-cresol |

| Polyamide 3 | 0.88 | 230 | 480 | Soluble in DMAc, NMP, pyridine |

Data adapted from literature for representative aromatic polyamides.[1][2][3]

Characterization Protocols

-

FTIR Spectroscopy: The formation of the polyamide is confirmed by the appearance of characteristic amide absorption bands. Samples are analyzed as KBr pellets or thin films. Look for N-H stretching around 3300 cm⁻¹, C=O stretching (Amide I) around 1650 cm⁻¹, and N-H bending/C-N stretching (Amide II) around 1550 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the polymer structure.

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10°C/min to determine the polymer's thermal stability and decomposition temperature (Td).

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, typically with a heating rate of 10°C/min.

-

-

Viscosity Measurement: Inherent viscosity is measured at a concentration of 0.5 g/dL in a suitable solvent (e.g., DMAc) at 30°C using an Ubbelohde viscometer. This provides an indication of the polymer's molecular weight.

Structure-Property Relationships

The properties of aromatic polyamides are highly dependent on their chemical structure. The introduction of different functional groups can significantly alter their performance characteristics.

Figure 3: Key structure-property relationships in aromatic polyamides.

This application note provides a generalized yet detailed framework for the synthesis and characterization of novel aromatic polyamides, using the hypothetical application of a derivative of this compound as an example. By following the outlined protocols, researchers can systematically explore the creation of new high-performance polymers with tailored properties for a wide range of scientific and industrial applications. The provided data and diagrams serve as a valuable reference for predicting and understanding the behavior of these advanced materials.

References

Application Notes and Protocols: Testing N-(3-acetamidophenyl)-2-chlorobenzamide as a Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway, often through the G protein-coupled receptor (GPCR) Smoothened (SMO), is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.[3][4] Consequently, SMO has emerged as a key therapeutic target for anti-cancer drug development.[2][5] This document provides a detailed experimental framework for evaluating the potential of a novel small molecule, N-(3-acetamidophenyl)-2-chlorobenzamide, as a Smoothened antagonist. The following protocols outline a systematic approach, from initial functional screening in cell-based assays to direct target engagement confirmation, providing researchers with a comprehensive guide for the preclinical validation of new Smoothened inhibitors.

The Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH).[5][6] In the absence of the ligand, PTCH actively inhibits the localization and activity of SMO.[6][7] Upon ligand binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and trigger a downstream signaling cascade.[7] This cascade culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then induce the expression of Hh target genes that regulate cell proliferation, differentiation, and survival.[5]

Caption: The canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Experimental Validation Workflow

A multi-step experimental approach is recommended to thoroughly characterize the activity of this compound. This workflow begins with broad functional assays to assess cytotoxicity and impact on the signaling pathway, followed by more specific assays to confirm direct binding to Smoothened.

Caption: A stepwise workflow for the validation of a novel Smoothened antagonist.

Experimental Protocols

Protocol 1: Cell Viability Assay

Objective: To determine the cytotoxicity of this compound and identify the optimal concentration range for subsequent cell-based assays.

Materials:

-

NIH/3T3 or other suitable cell lines

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.

-

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the CC50 (50% cytotoxic concentration).

Protocol 2: Gli-Luciferase Reporter Assay

Objective: To functionally assess the ability of this compound to inhibit Hedgehog pathway activation.

Materials:

-

Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).[8]

-

DMEM with low serum (e.g., 0.5% FBS)

-

Smoothened agonist (SAG) or Sonic Hedgehog (Shh) conditioned medium.[9]

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom plates

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells in 96-well plates and allow them to attach overnight.

-

Serum Starvation: Replace the medium with low-serum DMEM and incubate for 4-6 hours.

-

Compound Treatment: Add this compound at various concentrations (below the determined CC50) to the wells.

-

Pathway Activation: After 1 hour of pre-incubation with the compound, add a fixed concentration of SAG (e.g., 100 nM) or Shh conditioned medium to all wells except the negative control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities according to the Dual-Luciferase® Reporter Assay System protocol.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the compound concentration to determine the IC50 value (the concentration at which 50% of the SAG-induced signal is inhibited).

Protocol 3: BODIPY-Cyclopamine Competitive Binding Assay

Objective: To determine if this compound directly binds to the Smoothened receptor.

Materials:

-

HEK293 cells overexpressing human Smoothened.

-

BODIPY-cyclopamine (a fluorescent derivative of the known SMO antagonist cyclopamine).[3][5]

-

This compound

-

Unlabeled cyclopamine (as a positive control)

-

Binding buffer (e.g., HBSS)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Plate HEK293-SMO cells in a suitable format (e.g., 96-well plate) and grow to confluence.

-

Assay Setup: Wash the cells with binding buffer.

-

Competition: Add a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells. Immediately add a serial dilution of this compound or unlabeled cyclopamine.

-

Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Measurement: Wash the cells to remove unbound fluorescent ligand. Measure the fluorescence intensity in each well using a plate reader with appropriate excitation/emission filters.

-

Data Analysis: Plot the fluorescence intensity against the concentration of the competitor compound. Calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the bound BODIPY-cyclopamine. The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from the experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |

|---|---|---|---|

| NIH/3T3 | MTT | 72 | > 50 |

| HEK293 | CellTiter-Glo | 48 | > 50 |

Table 2: Hedgehog Pathway Inhibition

| Assay | Activation Method | Cell Line | IC50 (µM) |

|---|---|---|---|

| Gli-Luciferase | SAG (100 nM) | Shh-LIGHT2 | 1.5 ± 0.2 |

| Gli-Luciferase | Shh-CM | Shh-LIGHT2 | 2.1 ± 0.3 |

Table 3: Smoothened Binding Affinity

| Competitor Compound | Cell Line | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| This compound | HEK293-SMO | 750 ± 50 | 480 |

| Cyclopamine (Control) | HEK293-SMO | 25 ± 4 | 16 |

Logical Framework for Validation

References

- 1. raybiotech.com [raybiotech.com]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(3-acetamidophenyl)-2-chlorobenzamide in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-acetamidophenyl)-2-chlorobenzamide is a synthetic compound belonging to the benzamide class, a group of molecules with diverse and significant biological activities. Benzamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antipsychotic agents. This document provides detailed protocols for the preparation of this compound solutions and their application in common in vitro assays to assess their cytotoxic and apoptotic effects on cancer cell lines. The methodologies outlined herein are based on established practices for similar compounds and serve as a comprehensive guide for preliminary in vitro evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for accurate solution preparation and for understanding the compound's behavior in biological systems.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | N-(3-Chlorophenyl)acetamide[1] | 3-Chlorobenzamide[2] | 4-Chlorobenzamide[3] |

| Molecular Formula | C₁₅H₁₃ClN₂O₂ | C₈H₈ClNO | C₇H₆ClNO | C₇H₆ClNO |

| Molecular Weight | 288.73 g/mol | 169.61 g/mol | 155.58 g/mol | 155.58 g/mol |

| LogP (Predicted) | ~2.5 | 1.8 | 1.5 | 1.6 |

| Hydrogen Bond Donors | 2 | 1 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 1 | 1 | 1 |

| Solubility | Predicted to be soluble in DMSO and ethanol | Soluble in ethanol | Soluble in Methanol | - |

Solution Preparation

The following protocols describe the preparation of stock and working solutions of this compound for use in in vitro assays.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[4]

-

Ethanol, absolute

-

Sterile microcentrifuge tubes

-

Sterile filtered pipette tips

-

Vortex mixer

-

Analytical balance

Protocol for 10 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.887 mg of the compound.

-

Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

-

Sterilization: While not always necessary for DMSO stocks, if required, the solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.

-

Determine Final Concentrations: Decide on the final concentrations of the compound to be tested in the assay (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

-

Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxicity of this compound using a Resazurin (AlamarBlue) assay. This assay measures the metabolic activity of viable cells.

Materials

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution

-

Phosphate-buffered saline (PBS)

-

This compound working solutions

-

Multi-channel pipette

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Experimental Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Resazurin Addition: After the incubation period, add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example IC₅₀ Values for Benzamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole derivative 5 | MCF-7 | 17.8 | [5] |

| Benzimidazole derivative 5 | DU-145 | 10.2 | [5] |

| 2-(benzamido) benzohydrazide derivative 6 | AChE | 0.09 | [6] |

| 2-(benzamido) benzohydrazide derivative 13 | BChE | 0.10 | [6] |

Apoptosis Signaling Pathway

N-substituted benzamides have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[7] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The overall workflow for the in vitro evaluation of this compound is depicted below.

Caption: Workflow for in vitro cytotoxicity testing of the compound.

Conclusion

This document provides a foundational guide for the preparation and in vitro evaluation of this compound. The protocols for solution preparation and cytotoxicity assessment are based on standard laboratory practices and can be adapted for various cell lines and experimental designs. The provided information on the potential apoptotic mechanism of action offers a starting point for more in-depth mechanistic studies. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell types.

References

- 1. N-(3-Chlorophenyl)acetamide | C8H8ClNO | CID 11493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-acetamidophenyl)-2-chlorobenzamide

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-(3-acetamidophenyl)-2-chlorobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a nucleophilic acyl substitution reaction. It involves the acylation of 3-aminoacetanilide with 2-chlorobenzoyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it unreactive.

Q2: What are the most critical parameters affecting the yield of this reaction?

A2: Several factors can significantly impact the yield:

-

Purity of Reagents: Moisture and impurities in the starting materials (3-aminoacetanilide and 2-chlorobenzoyl chloride) and the solvent can lead to unwanted side reactions.

-

Stoichiometry: The molar ratio of the reactants and the base is critical. An excess of the acylating agent or base can lead to side product formation.

-

Reaction Temperature: The reaction is typically exothermic. Maintaining a low temperature, especially during the addition of the acyl chloride, is important to minimize side reactions.

-

Choice of Base and Solvent: The selection of the base and solvent influences the reaction rate and the solubility of the reactants and intermediates.

-

Reaction Time: Allowing the reaction to proceed to completion is essential for maximizing the yield.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials and the formation of the product. A suitable solvent system for TLC should be determined empirically, but a mixture of ethyl acetate and hexane is often a good starting point.

Q4: What are the common side products in this synthesis?

A4: Common side products can include:

-

Hydrolysis of 2-chlorobenzoyl chloride: If moisture is present, 2-chlorobenzoyl chloride can hydrolyze to form 2-chlorobenzoic acid.

-

Diacylation of 3-aminoacetanilide: Although less common with the secondary amide already present, it's a possibility under harsh conditions.

-

Unreacted starting materials: Incomplete reaction will result in the presence of 3-aminoacetanilide and 2-chlorobenzoyl chloride (or its hydrolysis product) in the final mixture.

Q5: What is a typical purification method for this compound?

A5: The most common purification method is recrystallization. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in the hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution.

Troubleshooting Guide for Low Yield

A low yield in the synthesis of this compound can be attributed to several factors. The following guide provides a structured approach to identify and resolve common issues.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Detailed Troubleshooting Steps

| Issue | Possible Cause | Recommended Solution |

| Reaction did not proceed or is incomplete | 1. Impure or wet starting materials: Moisture can hydrolyze the highly reactive 2-chlorobenzoyl chloride. | - Ensure 3-aminoacetanilide is dry. - Use freshly distilled or a new bottle of 2-chlorobenzoyl chloride. - Use anhydrous solvent (e.g., dichloromethane). |

| 2. Inactive amine: The amine group of 3-aminoacetanilide may have been protonated by HCl byproduct if the base is insufficient or not added correctly. | - Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. - Add the base to the amine solution before the dropwise addition of the acyl chloride. | |

| 3. Low reaction temperature: While low temperature is crucial initially, the reaction may need to be warmed to room temperature to go to completion. | - After the initial addition of 2-chlorobenzoyl chloride at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor by TLC. | |